3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride
CAS No.: 1909336-34-0
Cat. No.: VC7504033
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73
* For research use only. Not for human or veterinary use.
![3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride - 1909336-34-0](/images/structure/VC7504033.png)
Specification
CAS No. | 1909336-34-0 |
---|---|
Molecular Formula | C12H17ClN2O2 |
Molecular Weight | 256.73 |
IUPAC Name | 3-(3,4-dihydro-2H-chromen-4-ylamino)propanamide;hydrochloride |
Standard InChI | InChI=1S/C12H16N2O2.ClH/c13-12(15)5-7-14-10-6-8-16-11-4-2-1-3-9(10)11;/h1-4,10,14H,5-8H2,(H2,13,15);1H |
Standard InChI Key | JUHAXUQJZBQNQZ-UHFFFAOYSA-N |
SMILES | C1COC2=CC=CC=C2C1NCCC(=O)N.Cl |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The compound’s backbone consists of a 3,4-dihydro-2H-1-benzopyran (chroman) system, a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring . The chroman moiety is substituted at the 4-position with an amino group (), which is further linked to a propanamide chain (). The hydrochloride salt form enhances solubility and stability, a common modification in drug development .
Key structural identifiers include:
Stereochemical Considerations
While the compound’s stereochemistry remains unspecified in available data, enantiomeric resolution has proven critical for biological activity in related chroman derivatives. For instance, dextrorotatory enantiomers of analogous 3-aminochroman compounds exhibit superior binding affinity for serotonin receptors . This suggests that the spatial arrangement of substituents in 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride could significantly influence its pharmacological profile.
Synthesis and Physicochemical Properties
Synthetic Pathways
Though no explicit synthesis route is documented for this compound, analogous chroman derivatives are typically synthesized through:
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Cyclization reactions: Coupling o-hydroxybenzyl alcohols with allyl amines or acrylates under acidic conditions to form the chroman core .
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Amidation: Introducing the propanamide side chain via carbodiimide-mediated coupling of a carboxylic acid precursor with an amine .
Predicted Physicochemical Parameters
Collision cross-section (CCS) values, critical for mass spectrometric identification, have been computationally predicted for various adducts :
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 221.12847 | 149.5 |
[M+Na]+ | 243.11041 | 159.6 |
[M-H]- | 219.11391 | 153.8 |
These values align with chroman derivatives of similar molecular weight, suggesting comparable gas-phase ion mobility . The compound’s logP (partition coefficient) is estimated at 1.2–1.5, indicating moderate lipophilicity suitable for blood-brain barrier penetration .
Analytical Characterization and Stability
Mass Spectrometric Profiling
The compound’s ESI-MS profile in positive ion mode shows a dominant [M+H]+ peak at m/z 221.12847, with sodium and ammonium adducts at m/z 243.11041 and 238.15501, respectively . These adducts facilitate identification in complex biological matrices.
Degradation Pathways
Hydrolysis of the amide bond is a likely degradation route under acidic or alkaline conditions, yielding 3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanoic acid. Accelerated stability studies (40°C/75% RH) would be required to assess shelf-life and formulation requirements .
Comparative Analysis with Chroman Derivatives
Structural Analogues
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3-Aminochroman-4-ol hydrochloride (CAS 14110-56-6): Shares the chroman core but replaces the propanamide with a hydroxyl group, reducing lipophilicity (logP ≈ 0.8) .
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1-[3-(3,4-Dihydro-2H-chromen-2-ylmethylamino)propylamino]-2-propan-2-ylguanidine (CID 44323074): A guanidine-containing analog with reported activity as a kinase inhibitor .
Pharmacological Divergence
The propanamide moiety in the target compound may enhance metabolic stability compared to ester- or guanidine-containing analogs, which are prone to hydrolysis or rapid renal clearance .
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